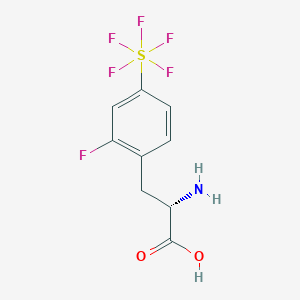
2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine is a fluorinated amino acid derivative characterized by the presence of a pentafluorosulfanyl group (-SF5) and a fluorine atom on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine typically involves multiple steps, starting with the preparation of the pentafluorosulfanyl group. One common approach is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-4-nitrobenzene is reacted with a pentafluorosulfanyl anion source
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom and the pentafluorosulfanyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Electrophilic substitution may involve Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may use strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of amines.
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study protein interactions and enzyme activities due to its unique structural features.
Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism by which 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine exerts its effects depends on its molecular targets and pathways. The fluorine and pentafluorosulfanyl groups can influence the compound's binding affinity to biological targets, potentially altering enzyme activities or receptor interactions. The exact mechanism would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine
2-Fluoro-4-(pentafluoroethyl)-DL-phenylalanine
2-Fluoro-4-(heptafluoropropyl)-DL-phenylalanine
Uniqueness: 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine stands out due to the presence of the pentafluorosulfanyl group, which imparts unique electronic and steric properties compared to other fluorinated phenylalanine derivatives. This can lead to distinct biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6NO2S/c10-7-4-6(19(11,12,13,14)15)2-1-5(7)3-8(16)9(17)18/h1-2,4,8H,3,16H2,(H,17,18)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSFGUGVVDWOJU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
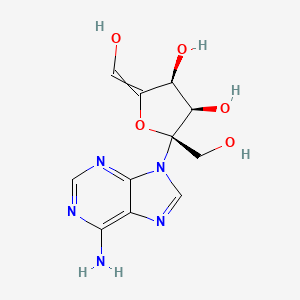


![(R)-[(1S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride](/img/structure/B8111991.png)
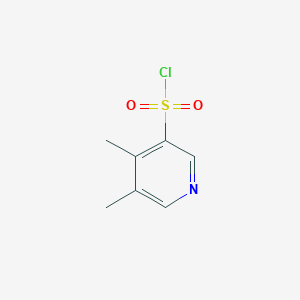
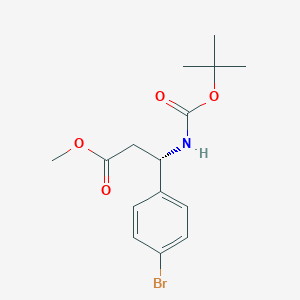
![n-Propanal, o-[(pentafluorophenyl)methyl]oxime](/img/structure/B8112016.png)
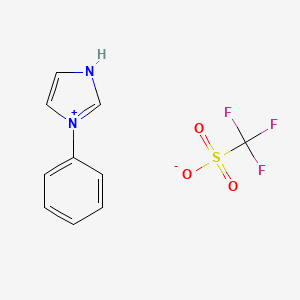
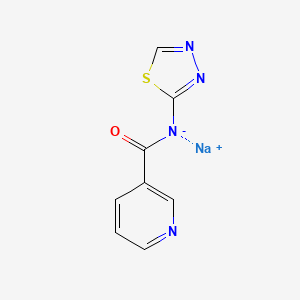
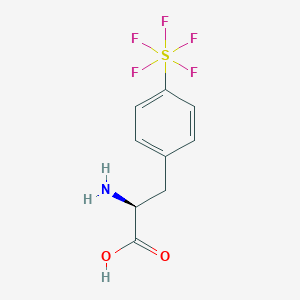
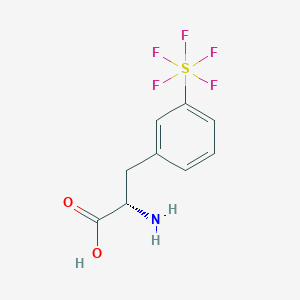
![(2S)-2-Amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112051.png)
![(2S)-2-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112056.png)
![(2S)-2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112060.png)
